molecular formula C21H21N3O3 B11001635 6-({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)hexanoic acid

6-({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)hexanoic acid

Cat. No.: B11001635
M. Wt: 363.4 g/mol
InChI Key: SGLXRFGKIHGRAS-UHFFFAOYSA-N
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Description

6-({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)hexanoic acid is a complex organic compound that features a quinoline and pyridine moiety linked through a carbonyl group to a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)hexanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-(pyridin-4-yl)quinoline-4-carboxylic acid with hexanoic acid derivatives under specific conditions. The reaction may require catalysts, such as palladium or copper complexes, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Halogenated pyridine and quinoline derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, the compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and pyridine moieties can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to active sites. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    2-(Pyridin-4-yl)quinoline: Shares the quinoline and pyridine structure but lacks the hexanoic acid chain.

    4-(Pyridin-2-yl)quinoline: Similar structure with a different substitution pattern on the pyridine ring.

    N-(6-(4-quinolinyl)pyridin-2-yl)benzamide: Contains a benzamide group instead of the hexanoic acid chain.

Uniqueness: 6-({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both quinoline and pyridine moieties linked to a hexanoic acid chain allows for versatile applications in various scientific fields.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

6-[(2-pyridin-4-ylquinoline-4-carbonyl)amino]hexanoic acid

InChI

InChI=1S/C21H21N3O3/c25-20(26)8-2-1-5-11-23-21(27)17-14-19(15-9-12-22-13-10-15)24-18-7-4-3-6-16(17)18/h3-4,6-7,9-10,12-14H,1-2,5,8,11H2,(H,23,27)(H,25,26)

InChI Key

SGLXRFGKIHGRAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCCCCCC(=O)O

Origin of Product

United States

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